![molecular formula C13H17N3S B2967002 N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine CAS No. 1480884-92-1](/img/structure/B2967002.png)

N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

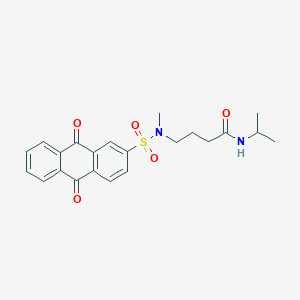

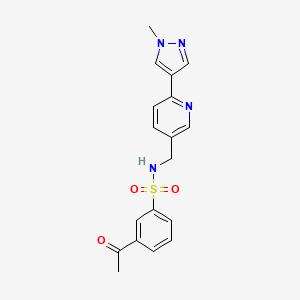

“N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrrole but with one CH replaced by nitrogen . The compound also contains a thiophene ring, which is a five-membered heterocyclic compound containing sulfur . The compound is a derivative of thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .

Molecular Structure Analysis

The molecular structure of “N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine” would be complex due to the presence of multiple rings and functional groups. The molecules could be connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis

The chemical reactions involving “N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine” could be diverse and complex, depending on the conditions and reagents used. For instance, thiopropamine, a related compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .Scientific Research Applications

Leukemia Treatment

This compound has been identified as a structural analog of Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia . It specifically inhibits the activity of tyrosine kinases, which are crucial in the signaling pathways of cancer cells. The compound’s ability to form hydrogen bonds and hydrophobic interactions makes it a potential candidate for leukemia drug development.

Antimicrobial Potential

Compounds with a similar structure have shown significant antimicrobial potential . The presence of the thiophen-2-yl group may contribute to this activity, suggesting that N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine could be developed into new antimicrobial agents to combat resistant strains of bacteria.

Antitumor Activity

A related compound has demonstrated antitumor activity against human malignant melanoma cells . The structural features of N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine, such as the potential for intermolecular interactions, could be harnessed to explore its efficacy in cancer treatment.

Fungicidal Activity

The introduction of a thiophen-2-yl group in nicotinamide derivatives has been found to increase fungicidal activity . This suggests that the compound could be synthesized with specific substituents to enhance its utility as a fungicide.

Mechanism of Action

Target of Action

For example, imidazole, a compound containing an amine group, has been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to influence a range of pathways, from signal transduction to metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Amines, pyridines, and thiophenes can have diverse ADME properties depending on their specific structures and the presence of other functional groups .

properties

IUPAC Name |

N-methyl-4-[[methyl(thiophen-2-ylmethyl)amino]methyl]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-14-13-8-11(5-6-15-13)9-16(2)10-12-4-3-7-17-12/h3-8H,9-10H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCVYTHVBIJJNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=C1)CN(C)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2966924.png)

![4-[(3R)-3-Aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2966929.png)

![1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2966932.png)

![N,N,4-Trimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2966935.png)

![4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2966939.png)